Cas no 1563409-36-8 (3-(4-chloro-2-methylphenyl)prop-2-en-1-ol)

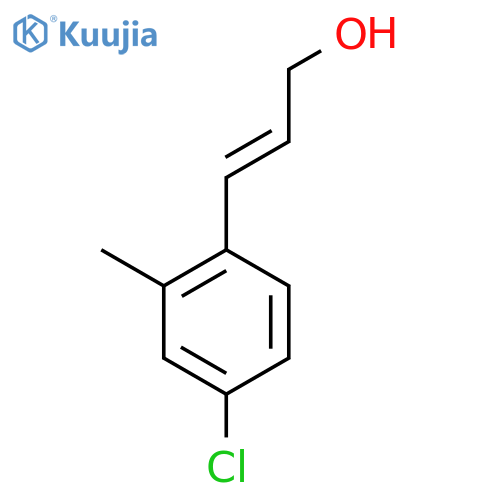

1563409-36-8 structure

商品名:3-(4-chloro-2-methylphenyl)prop-2-en-1-ol

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(4-chloro-2-methylphenyl)prop-2-en-1-ol

- EN300-1965219

- 1563409-36-8

-

- インチ: 1S/C10H11ClO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h2-5,7,12H,6H2,1H3/b3-2+

- InChIKey: GQPUCHBXWQBVSZ-NSCUHMNNSA-N

- ほほえんだ: ClC1C=CC(/C=C/CO)=C(C)C=1

計算された属性

- せいみつぶんしりょう: 182.0498427g/mol

- どういたいしつりょう: 182.0498427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 20.2Ų

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1965219-0.05g |

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol |

1563409-36-8 | 0.05g |

$528.0 | 2023-09-17 | ||

| Enamine | EN300-1965219-0.5g |

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol |

1563409-36-8 | 0.5g |

$603.0 | 2023-09-17 | ||

| Enamine | EN300-1965219-10.0g |

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol |

1563409-36-8 | 10g |

$3746.0 | 2023-06-04 | ||

| Enamine | EN300-1965219-5.0g |

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol |

1563409-36-8 | 5g |

$2525.0 | 2023-06-04 | ||

| Enamine | EN300-1965219-1.0g |

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol |

1563409-36-8 | 1g |

$871.0 | 2023-06-04 | ||

| Enamine | EN300-1965219-10g |

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol |

1563409-36-8 | 10g |

$2701.0 | 2023-09-17 | ||

| Enamine | EN300-1965219-0.1g |

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol |

1563409-36-8 | 0.1g |

$553.0 | 2023-09-17 | ||

| Enamine | EN300-1965219-0.25g |

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol |

1563409-36-8 | 0.25g |

$579.0 | 2023-09-17 | ||

| Enamine | EN300-1965219-2.5g |

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol |

1563409-36-8 | 2.5g |

$1230.0 | 2023-09-17 | ||

| Enamine | EN300-1965219-1g |

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol |

1563409-36-8 | 1g |

$628.0 | 2023-09-17 |

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

1563409-36-8 (3-(4-chloro-2-methylphenyl)prop-2-en-1-ol) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量